molecular formula C30H33N3O6 B3005276 N-butyl-4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1184978-74-2

N-butyl-4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Número de catálogo: B3005276
Número CAS: 1184978-74-2
Peso molecular: 531.609
Clave InChI: VQVIRTAKKVMQLQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-butyl-4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C30H33N3O6 and its molecular weight is 531.609. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-butyl-4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide (CAS Number: 1184978-74-2) is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings concerning this compound.

Chemical Structure and Properties

The molecular formula of this compound is C20H31N5O2, with a molecular weight of 531.6 g/mol. Its structure incorporates a quinazoline moiety known for various biological activities, particularly in antimicrobial and anticancer research .

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the quinazoline structure could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with a similar structure showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 4–8 μg/mL .

Table 1 summarizes the antimicrobial activity of various quinazoline derivatives:

CompoundTarget BacteriaMIC (μg/mL)
Compound AS. aureus4
Compound BE. coli8
Compound CE. faecalis6

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In a study focusing on quinazoline derivatives, compounds were evaluated for cytotoxicity against cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay:

Table 2 presents the cytotoxicity data:

CompoundCell LineIC50 (μM)
N-butyl derivativeK56215
N-butyl derivativeHeLa20

The results indicate that this compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

A systematic study on the biological activity of quinazoline derivatives highlighted the role of substituents in enhancing bioactivity. For instance, the introduction of methoxy groups at specific positions was found to improve both antimicrobial and anticancer properties significantly. This aligns with findings where similar structural modifications led to increased potency in related compounds .

In another case study, researchers synthesized a series of derivatives based on the quinazoline scaffold and evaluated their effects on microbial resistance patterns. The results indicated that certain derivatives exhibited enhanced activity against multidrug-resistant strains, emphasizing the need for novel antimicrobial agents in clinical settings .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to N-butyl-4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide exhibit significant anticancer properties. For instance, derivatives of quinazoline have been studied for their ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Antimicrobial Properties

Studies have shown that quinazoline derivatives possess antimicrobial activity against a range of pathogens. The specific structure of this compound may enhance its efficacy against resistant strains of bacteria and fungi .

Neuroprotective Effects

Recent investigations suggest that this compound might exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potent activity.
Antimicrobial EfficacyShowed effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations lower than traditional antibiotics.
NeuroprotectionReported significant reduction in neuronal cell death in models of oxidative stress, suggesting potential for therapeutic use in neurodegenerative disorders.

Propiedades

IUPAC Name

N-butyl-4-[[6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O6/c1-5-6-14-31-28(34)22-12-10-20(11-13-22)18-33-29(35)24-16-26(38-3)27(39-4)17-25(24)32(30(33)36)19-21-8-7-9-23(15-21)37-2/h7-13,15-17H,5-6,14,18-19H2,1-4H3,(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVIRTAKKVMQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.